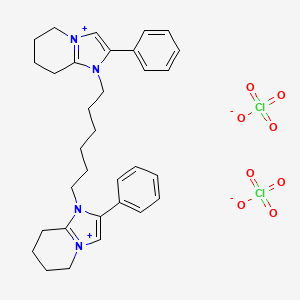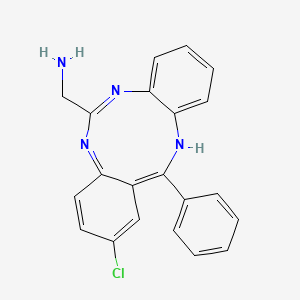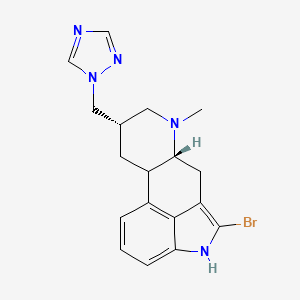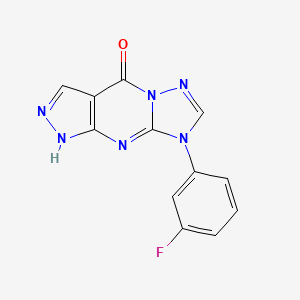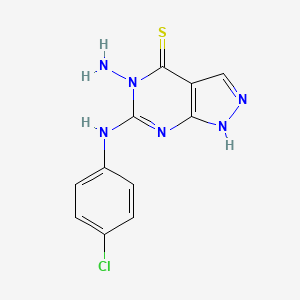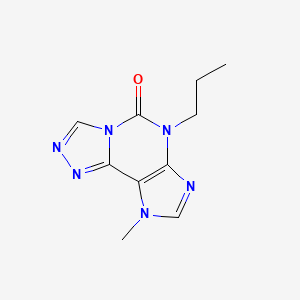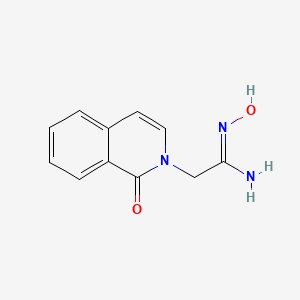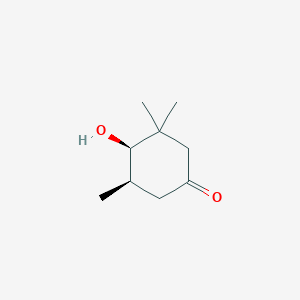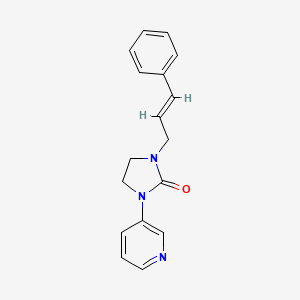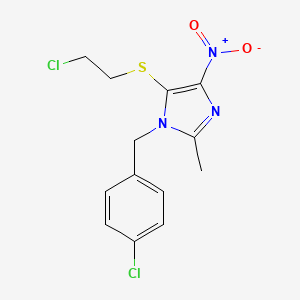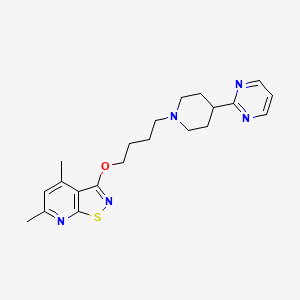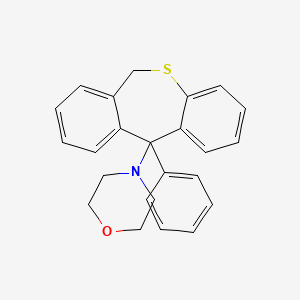
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is a complex organic compound characterized by its unique molecular structure. It contains a morpholine ring, a phenyl group, and a dibenzo(b,e)thiepin core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be achieved through several routes. One common method involves the reaction of a dibenzo(b,e)thiepin derivative with morpholine and a phenylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
11-Amino-6,11-dihydro dibenzo(b,e)thiepine: This compound has a similar core structure but contains an amino group instead of a morpholino group.
11-Chloro-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin: This derivative features a chloro group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
84964-41-0 |
|---|---|
Formule moléculaire |
C24H23NOS |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)morpholine |
InChI |
InChI=1S/C24H23NOS/c1-2-9-20(10-3-1)24(25-14-16-26-17-15-25)21-11-5-4-8-19(21)18-27-23-13-7-6-12-22(23)24/h1-13H,14-18H2 |
Clé InChI |
XFMLQNGZOMTBDI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


